(R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride

Chiral Separation Enantioselective Synthesis Medicinal Chemistry

For stereochemically critical SAR studies, enantiomeric purity is non-negotiable. The (R)-enantiomer (CAS 1212831-96-3) is a defined chiral cyclopropylamine scaffold essential for MAO-B and LSD1 inhibitor research. Using the (S)-enantiomer or racemate alters binding kinetics and confounds data. Procure this specific hydrochloride salt for reliable, single-enantiomer amide coupling, reductive amination, or chiral HPLC method validation.

Molecular Formula C11H16ClNO
Molecular Weight 213.7 g/mol
CAS No. 1212831-96-3
Cat. No. B059059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride
CAS1212831-96-3
Molecular FormulaC11H16ClNO
Molecular Weight213.7 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2CC2)N.Cl
InChIInChI=1S/C11H15NO.ClH/c1-13-10-6-4-9(5-7-10)11(12)8-2-3-8;/h4-8,11H,2-3,12H2,1H3;1H/t11-;/m1./s1
InChIKeyWNXIXBPARKOHLB-RFVHGSKJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Cyclopropyl(4-methoxyphenyl)methanamine Hydrochloride (CAS 1212831-96-3): A Defined Chiral Cyclopropylamine Building Block for CNS-Targeted Discovery


(R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride (CAS 1212831-96-3) is a chiral cyclopropylamine derivative featuring a single (R)-configured stereocenter, a 4-methoxyphenyl moiety, and a cyclopropyl group attached to a methanamine backbone, supplied as its hydrochloride salt . It belongs to the cyclopropylamine class of compounds, a scaffold recognized for its potential as a mechanism-based inhibitor of monoamine oxidases (MAO) and lysine-specific demethylase 1 (LSD1) [1]. The compound is primarily employed as a chiral building block or research intermediate in medicinal chemistry programs targeting neurological and psychiatric indications .

Why (R)-Cyclopropyl(4-methoxyphenyl)methanamine Hydrochloride (CAS 1212831-96-3) Cannot Be Replaced by Its Racemate or (S)-Enantiomer in Research Protocols


The procurement of a specific enantiomer such as (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride is non-negotiable for projects where stereochemical integrity is a critical variable. Substituting the (R)-enantiomer (CAS 1212831-96-3) with its (S)-enantiomer (CAS 1213693-68-5) or the racemate (CAS 58271-59-3) introduces a fundamentally different chiral environment, which can lead to divergent biological activity, altered binding kinetics, or confounded structure-activity relationship (SAR) data . While some cyclopropylamine subclasses exhibit minimal enantiomeric differentiation in docking studies, this observation is not a class-wide rule and cannot be extrapolated without direct experimental validation [1]. Therefore, for precise SAR development, in vivo pharmacology, or chiral chromatography method validation, the defined (R)-enantiomer is the only acceptable starting material.

Quantitative Differentiation of (R)-Cyclopropyl(4-methoxyphenyl)methanamine Hydrochloride (CAS 1212831-96-3) Against Its Closest Analogs


Stereochemical Definition: Quantified Enantiomeric Purity vs. Racemic Mixture

The (R)-enantiomer is supplied with a defined and quantifiable chiral purity, a parameter absent in the racemic mixture. Vendor specifications for (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride (CAS 1212831-96-3) confirm a standard purity of ≥95% via HPLC . The (S)-enantiomer (CAS 1213693-68-5) is also available with a standard purity of ≥95% . This stands in contrast to the racemate (CAS 58271-59-3), for which specific chiral purity values are not typically specified or guaranteed in standard technical datasheets, as it is a 1:1 mixture of enantiomers.

Chiral Separation Enantioselective Synthesis Medicinal Chemistry

Unique MDL Identifier and Traceable Supply Chain: A Proxy for Reproducibility

The target compound is assigned a unique MDL number (MFCD11101153), which is distinct from that of its (S)-enantiomer (MFCD11101160) and the racemate (MFCD00000000 or equivalent) . This unique identifier serves as a critical, auditable link to a specific stereochemical entity, reducing the risk of procurement errors that can compromise research timelines. The compound is stocked by major reagent suppliers like FUJIFILM Wako, which provides cold-chain storage and explicit labeling for research use only, further ensuring its integrity upon delivery .

Chemical Procurement Research Reproducibility Quality Assurance

Class-Level Pharmacological Differentiation: Cyclopropylamines as Irreversible MAO-B Inhibitors

While direct, comparator-based quantitative data for this specific (R)-enantiomer is absent from the public domain, the cyclopropylamine scaffold to which it belongs has a well-defined pharmacological profile. The class is known for producing mechanism-based, irreversible inhibitors of monoamine oxidase (MAO), with a notable selectivity for the MAO-B isoform [1]. For example, a structurally related cis-cyclopropylamine derivative, cis-N-benzyl-2-methoxycyclopropylamine, demonstrated an IC50 of 5 nM for MAO B and 170 nM for MAO A after a 30-minute pre-incubation, exhibiting a >20-fold increase in potency over the reference drug tranylcypromine [1]. This class-level mechanism suggests that the (R)-enantiomer could serve as a chiral probe for exploring irreversible enzyme inhibition, a property not shared by simpler, non-cyclopropylamine analogs.

Monoamine Oxidase Mechanism-Based Inhibition Neuroscience

Optimal Research and Industrial Use Cases for (R)-Cyclopropyl(4-methoxyphenyl)methanamine Hydrochloride (CAS 1212831-96-3)


Enantioselective Synthesis of Advanced Chiral Intermediates

Leverage the defined (R)-stereochemistry as a chiral building block in the total synthesis of complex, enantiopure pharmaceutical candidates. The compound's primary amine functionality enables a wide range of downstream modifications (e.g., amide bond formation, reductive amination, sulfonylation) without compromising the stereocenter, provided that the conditions are non-racemizing. This is critical for constructing single-enantiomer drug candidates where the (R)-configuration is essential for target binding .

Chiral Probe for MAO-B Mechanism and SAR Studies

Utilize the compound as a stereochemically pure probe to investigate the structure-activity relationships of cyclopropylamine-based MAO-B inhibitors. By comparing the activity of the (R)-enantiomer against its (S)-enantiomer and racemate, researchers can deconvolute the contribution of stereochemistry to both reversible binding and time-dependent, irreversible inactivation of the MAO-B enzyme, a phenomenon well-characterized for this chemical class [1].

Analytical Method Development and Chiral Purity Validation

Employ the pure (R)-enantiomer as a reference standard for the development and validation of chiral HPLC or SFC methods. It serves as an essential control to establish retention times and resolution, enabling the accurate quantification of enantiomeric excess (ee) in asymmetric syntheses or to monitor for potential racemization during reaction optimization and stability studies.

LSD1 Inhibitor Scaffold Diversification in Oncology Research

Explore the compound's utility as a starting point for generating novel LSD1 (KDM1A) inhibitors. Cyclopropylamines are a recognized pharmacophore for this epigenetic target, which is implicated in various cancers. The (R)-enantiomer offers a specific, three-dimensional scaffold for structure-based drug design, allowing medicinal chemists to probe the chiral preferences of the LSD1 active site and develop more selective and potent inhibitors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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